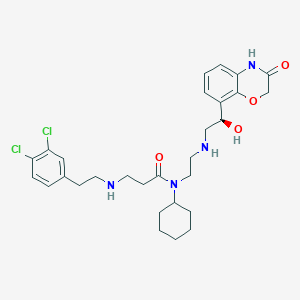

A-893

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[(2R)-2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38Cl2N4O4/c30-23-10-9-20(17-24(23)31)11-13-32-14-12-28(38)35(21-5-2-1-3-6-21)16-15-33-18-26(36)22-7-4-8-25-29(22)39-19-27(37)34-25/h4,7-10,17,21,26,32-33,36H,1-3,5-6,11-16,18-19H2,(H,34,37)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRBXBROEPXZHF-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCNCC(C2=C3C(=CC=C2)NC(=O)CO3)O)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N(CCNC[C@@H](C2=C3C(=CC=C2)NC(=O)CO3)O)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SH-BC-893

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH-BC-893 is a water-soluble, orally bioavailable synthetic sphingolipid analog that has emerged as a promising therapeutic candidate with potential applications in both oncology and metabolic diseases.[1] Originally developed as an anti-neoplastic agent, its mechanism of action is centered on the modulation of key cellular trafficking and signaling pathways that are crucial for cell growth, survival, and metabolism.[2] This guide provides a comprehensive overview of the molecular mechanisms underlying the action of SH-BC-893, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated pathways and workflows.

Core Mechanism of Action: Activation of PP2A and Disruption of Endolysosomal Trafficking

The primary mechanism of action of SH-BC-893 involves the activation of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that acts as a tumor suppressor.[3][4] SH-BC-893 directly binds to the PP2A scaffolding subunit PPP2R1A, leading to the activation of the PP2A holoenzyme.[5] This activation initiates a signaling cascade that disrupts endolysosomal trafficking by inhibiting two key proteins: the small GTPase ARF6 and the lipid kinase PIKfyve.[6][7]

The inhibition of ARF6-dependent recycling and PIKfyve-dependent lysosomal trafficking leads to the mislocalization of the PIKfyve product, PI(3,5)P2, triggering cytosolic vacuolation and blocking lysosomal fusion events.[2] This disruption of intracellular trafficking has two major downstream consequences:

-

Downregulation of Nutrient Transporters: By interfering with endosomal recycling, SH-BC-893 promotes the internalization and degradation of cell surface nutrient transporters, effectively starving cancer cells of essential nutrients like glucose and amino acids.[1][2]

-

Inhibition of Mitochondrial Fission: In the context of metabolic disease, the disruption of endolysosomal trafficking prevents the recruitment of Dynamin-related protein 1 (DRP1) to the mitochondria, a critical step in mitochondrial fission.[6] This leads to a more fused mitochondrial network, counteracting the detrimental effects of ceramide-induced mitochondrial fragmentation observed in diet-induced obesity.[7][8]

Quantitative Data

While specific IC50 or K_i_ values for the direct interaction of SH-BC-893 with its targets are not extensively published, the effective concentrations and dosages in various experimental models have been established.

| Parameter | Value | System | Reference |

| Effective In Vitro Concentration | 5 µM | HeLa, MEF, and various cancer cell lines | [1][9] |

| In Vitro Assay Duration | 3 - 24 hours | Cellular assays | [1][9] |

| Effective In Vivo Dosage | 120 mg/kg | Mice (oral gavage) | [6][9] |

| In Vivo Dosing Frequency | Single dose or intermittent (e.g., 3 times/week) | Mouse models of obesity and cancer | [6][7] |

| Time to In Vivo Effect | ~4 hours | Normalization of mitochondrial morphology in mice | [7][8] |

Table 1: Effective Concentrations and Dosages of SH-BC-893

| Parameter | Effect of SH-BC-893 | Model | Reference |

| Adiponectin:Leptin Ratio | Increased from 0.15 to 0.59 after a single dose | High-fat diet-fed mice | [6] |

| ASO IC50 (cEt) | Reduced from ~19 µM to 171 nM (111-fold increase in activity) | HeLa cells | [9] |

| ASO IC50 (2'MOE) | Reduced from ~13 µM to 61 nM (215-fold increase in activity) | HeLa cells | [9] |

Table 2: Quantitative In Vivo and In Vitro Effects of SH-BC-893

Signaling Pathway

Caption: Signaling pathway of SH-BC-893.

Experimental Protocols

In Vitro Mitochondrial Morphology Assay

This protocol is adapted from methodologies used to assess the effect of SH-BC-893 on ceramide-induced mitochondrial fragmentation.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin

-

Palmitate-BSA conjugate (or C16:0 ceramide)

-

SH-BC-893

-

MitoTracker™ Green FM

-

Hoechst 33342

-

Confocal microscope

Procedure:

-

Seed MEFs onto glass-bottom dishes suitable for confocal microscopy.

-

Allow cells to adhere and grow to 50-70% confluency.

-

Pre-treat cells with 5 µM SH-BC-893 (or vehicle control) for 1-3 hours.

-

Induce mitochondrial fission by treating cells with a final concentration of 200 µM palmitate-BSA conjugate for 4-6 hours.

-

During the last 30 minutes of incubation, stain mitochondria with 100 nM MitoTracker™ Green FM and nuclei with 1 µg/mL Hoechst 33342.

-

Replace the staining medium with fresh pre-warmed culture medium.

-

Image cells using a confocal microscope with appropriate laser lines for MitoTracker Green and Hoechst.

-

Acquire z-stacks of representative cells in each treatment group.

-

Analyze mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji) to quantify parameters such as aspect ratio and form factor to determine the degree of fragmentation versus tubularity.

Western Blot for DRP1 Recruitment to Mitochondria

This protocol outlines the assessment of DRP1 levels in mitochondrial fractions.

Materials:

-

Treated cells from the in vitro assay

-

Mitochondria isolation kit

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-DRP1, anti-TOM20 (mitochondrial loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Harvest cells treated with vehicle, palmitate, and palmitate + SH-BC-893.

-

Isolate mitochondrial and cytosolic fractions using a commercial mitochondria isolation kit according to the manufacturer's instructions.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Denature 20-30 µg of protein from each mitochondrial fraction by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against DRP1 and TOM20 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities to determine the relative amount of DRP1 in the mitochondrial fraction compared to the loading control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a general guideline for performing an OGTT in a mouse model of diet-induced obesity treated with SH-BC-893.

Materials:

-

High-fat diet-induced obese mice (e.g., C57BL/6J on a 45-60% kcal fat diet for 12-16 weeks)

-

SH-BC-893

-

Glucose solution (20% in sterile water)

-

Handheld glucometer and test strips

-

Oral gavage needles

Procedure:

-

Treat obese mice with a single oral gavage of 120 mg/kg SH-BC-893 or vehicle.

-

After 4 hours, fast the mice for 6 hours with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer a 2 g/kg glucose solution via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo experiments.

Conclusion

SH-BC-893 is a novel synthetic sphingolipid analog with a multifaceted mechanism of action that makes it a compelling candidate for further investigation in both cancer and metabolic disorders. Its ability to activate PP2A and subsequently disrupt endolysosomal trafficking to inhibit nutrient uptake and mitochondrial fission represents a unique therapeutic strategy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further explore the therapeutic potential of SH-BC-893.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. JCI - Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways [jci.org]

- 3. Regulation of PP2A by Sphingolipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Drug-like sphingolipid SH-BC-893 opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Osimertinib (AZD9291): A Comprehensive Technical Guide on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] Developed by AstraZeneca, its discovery and development program began in 2009, culminating in its first FDA approval in 2015.[2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data for Osimertinib.

Discovery and Development

The development of Osimertinib was driven by the clinical need to overcome resistance to first and second-generation EGFR TKIs in NSCLC. A primary mechanism of acquired resistance is the T790M mutation in the EGFR gene.[3] The drug discovery program was a structure-driven effort to design a potent and selective inhibitor of both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR to minimize toxicity.[2][4]

Key milestones in its development include:

-

2009: The drug discovery program was initiated.[2]

-

2012: Osimertinib (formerly AZD9291) was identified as a lead candidate.[2]

-

April 2014: Designated as a breakthrough therapy by the FDA based on Phase I trial results.[2]

-

November 2015: Received accelerated FDA approval for the treatment of metastatic EGFR T790M mutation-positive NSCLC.[2]

-

2018: Approved for the first-line treatment of metastatic NSCLC with EGFR activating mutations.[1]

-

Recent Approvals: Its use has been expanded to the adjuvant setting for early-stage EGFR-mutated NSCLC and in combination with chemotherapy for locally advanced or metastatic NSCLC.[1][2]

Synthesis

The chemical name for Osimertinib is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide. It is typically supplied as the mesylate salt.[2] Several synthetic routes for Osimertinib have been published in the scientific and patent literature.[5][6][7] A convergent synthesis approach is often employed.

A representative synthetic scheme involves the coupling of a substituted aniline intermediate with a pyrimidine-indole core, followed by the introduction of the acrylamide group which is crucial for its covalent binding to EGFR. The process is designed to be scalable for large-scale production while controlling for impurities.[7][8]

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of EGFR kinase activity.[3] Its mechanism of action involves:

-

Covalent Binding: The reactive acrylamide group on Osimertinib forms a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.[3][9] This irreversible binding leads to sustained inhibition of EGFR signaling.[9]

-

Selectivity: It is highly selective for EGFR harboring sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while having significantly lower activity against wild-type EGFR.[3] This selectivity profile contributes to a more favorable side-effect profile compared to earlier generation EGFR TKIs, which often cause skin rashes and diarrhea due to inhibition of wild-type EGFR in normal tissues.[4]

-

Downstream Pathway Inhibition: By blocking ATP from binding to the EGFR kinase domain, Osimertinib prevents the phosphorylation of EGFR and the subsequent activation of downstream pro-survival signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9][10]

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Preclinical and Clinical Data

Osimertinib has demonstrated robust activity in a wide range of preclinical models and clinical trials.

In Vitro Activity

| Cell Line | EGFR Mutation | IC50 (nM) for EGFR Phosphorylation Inhibition |

| PC-9 | ex19del | <15 |

| H1975 | L858R/T790M | <15 |

| Wild-Type EGFR | None | 480 - 1865 |

| Data compiled from published studies.[3] |

Clinical Efficacy

The clinical development of Osimertinib has been extensive, with several pivotal trials demonstrating its efficacy.

| Trial | Phase | Patient Population | Treatment | Median PFS | ORR |

| AURA3 | III | EGFR T790M-positive NSCLC (2nd line) | Osimertinib vs. Platinum-Pemetrexed | 10.1 months vs. 4.4 months | 71% vs. 31% |

| FLAURA | III | EGFR-mutated NSCLC (1st line) | Osimertinib vs. Standard EGFR-TKI | 18.9 months vs. 10.2 months | 80% vs. 76% |

| LAURA | III | Unresectable Stage III EGFRm NSCLC post-CRT | Osimertinib vs. Placebo | 39.1 months vs. 5.6 months | N/A |

| FLAURA2 | III | EGFR-mutated NSCLC (1st line) | Osimertinib + Chemo vs. Osimertinib | 25.5 months vs. 16.7 months | 83% vs. 76% |

| PFS: Progression-Free Survival; ORR: Objective Response Rate; CRT: Chemoradiation Therapy. Data from various clinical trials.[11][12][13] |

Experimental Protocols

EGFR Phosphorylation Inhibition Assay

This assay is crucial for determining the potency of inhibitors like Osimertinib.

Methodology:

-

Cell Culture: EGFR-mutant cell lines (e.g., PC-9, H1975) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of Osimertinib for a specified period.

-

Cell Lysis: Cells are lysed to extract proteins.

-

Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

-

Detection and Quantification: The levels of p-EGFR are quantified and normalized to total EGFR to determine the extent of inhibition at each drug concentration. The IC50 value is then calculated.

Bioanalytical Method for Osimertinib Quantification in Plasma

Accurate quantification of drug levels in patients is essential for pharmacokinetic studies.

Methodology:

-

Sample Preparation: Plasma samples are prepared, often involving protein precipitation followed by solid-phase extraction. An internal standard (e.g., isotopically labeled Osimertinib) is added.

-

LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high selectivity and sensitivity for quantifying Osimertinib and its metabolites.

-

Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the drug concentration in the patient samples.[14][15]

Experimental Workflow Diagram

Caption: Workflow for in vitro and clinical sample analysis.

Conclusion

Osimertinib represents a landmark achievement in precision oncology. Its rational design, based on a deep understanding of resistance mechanisms, has led to a highly effective and selective therapy for patients with EGFR-mutated NSCLC. Ongoing research continues to explore its potential in new indications and combination therapies, further solidifying its role as a cornerstone of treatment in this patient population.

References

- 1. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osimertinib - Wikipedia [en.wikipedia.org]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20250154128A1 - A process for making osimertinib - Google Patents [patents.google.com]

- 6. medkoo.com [medkoo.com]

- 7. Process for preparing osimertinib or a salt thereof - Patent US-2022185794-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tianmingpharm.com [tianmingpharm.com]

- 9. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 11. A Phase II Trial of Osimertinib as the First-Line Treatment of Non–Small Cell Lung Cancer Harboring Activating EGFR Mutations in Circulating Tumor DNA: LiquidLung-O-Cohort 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Trends In Rare Disease Trials Recommendations [clinicalleader.com]

- 14. Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI–IM–MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of osimertinib in human plasma, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

A-893 (SH-BC-893): A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of the synthetic sphingolipid analog A-893 (also referred to as SH-BC-893). The document details its mechanism of action, key experimental findings, and the signaling pathways it modulates, particularly in the context of metabolic disorders and oncology.

Executive Summary

A-893 is an orally bioavailable, water-soluble synthetic sphingolipid that has demonstrated significant therapeutic potential in preclinical models of diet-induced obesity and cancer.[1][2][3] Its primary mechanism of action revolves around the inhibition of ceramide-induced mitochondrial fission by modulating endolysosomal trafficking.[1][2] This guide consolidates the current understanding of A-893's molecular targets and the experimental evidence supporting its validation.

Target Identification and Mechanism of Action

The primary molecular targets of A-893 are components of the endolysosomal trafficking machinery, which indirectly regulate mitochondrial dynamics.

-

Primary Targets: ADP-ribosylation factor 6 (ARF6) and the lipid kinase PIKfyve.[1][2][4]

-

Mechanism: By simultaneously inhibiting ARF6 and PIKfyve, A-893 disrupts endolysosomal trafficking events that are crucial for the recruitment of Dynamin-related protein 1 (DRP1) to the mitochondria.[1][4] DRP1 is a key protein responsible for mitochondrial fission.

-

Downstream Effect: The inhibition of DRP1 recruitment prevents excessive mitochondrial fragmentation induced by cellular stressors like high levels of palmitate and ceramide, which are characteristic of metabolic diseases.[1][4] This leads to the preservation of normal mitochondrial morphology and function.[2]

-

Oncological Mechanism: In the context of cancer, A-893 has been shown to induce cancer cell death by down-regulating cell surface nutrient transporters and blocking lysosomal trafficking, potentially through the activation of Protein Phosphatase 2A (PP2A).[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of A-893.

| In Vitro Efficacy of A-893 | |

| Parameter | Observation |

| Inhibition of Mitochondrial Fission | Provided rapid and complete protection from palmitate-induced mitochondrial fission.[1] Effective in cells exposed to C16:0 ceramide without inhibiting ceramide synthesis.[1] |

| DRP1 Recruitment | Blocked palmitate-induced recruitment of DRP1 to mitochondria without affecting total DRP1 protein levels.[1] |

| Mitochondrial Function | Preserved mitochondrial function and prevented Endoplasmic Reticulum (ER) stress.[2] |

| Anti-neoplastic Activity | At a concentration of 5 µM for 3 hours, it protects from ceramide-induced mitochondrial dysfunction.[3] Starves cancer cells by down-regulating nutrient transporters.[3] |

| In Vivo Efficacy of A-893 in High-Fat Diet (HFD)-Fed Mice | |

| Parameter | Observation |

| Mitochondrial Morphology | Normalized mitochondrial morphology in the liver, brain, and white adipose tissue within 4 hours of a single oral administration.[1][2] |

| Mitochondrial and Metabolic Function | Improved mitochondrial function in white adipose tissue.[2] Corrected aberrant plasma leptin and adiponectin levels within 4 hours.[1][2] Restored normal body weight, glucose disposal, and hepatic lipid levels with continued treatment.[1][2] A single oral dose of 120 mg/kg robustly blocks ceramide-induced mitochondrial dysfunction.[3] |

| Leptin Sensitivity and Food Intake | Acutely reversed hyperleptinemia, restored leptin sensitivity, and reduced food intake.[1] |

| Combination Therapy | The beneficial effects of A-893 were additive with voluntary exercise.[1] |

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon the validation of A-893. The following outlines the key methodologies employed in its preclinical assessment.

4.1. In Vitro Mitochondrial Fission Assay

-

Cell Culture: Culture of relevant cell lines (e.g., hepatocytes, adipocytes, or neuronal cells) in standard conditions.

-

Induction of Fission: Treatment of cells with a fission-inducing agent such as palmitate or C16:0 ceramide to mimic lipotoxic conditions.

-

A-893 Treatment: Co-incubation or pre-incubation of cells with varying concentrations of A-893.

-

Mitochondrial Staining: Staining of mitochondria with a fluorescent probe (e.g., MitoTracker Red CMXRos).

-

Imaging: Visualization of mitochondrial morphology using fluorescence microscopy (confocal microscopy is recommended for high-resolution imaging).

-

Analysis: Quantification of mitochondrial morphology (e.g., aspect ratio, form factor, and percentage of cells with fragmented mitochondria) using image analysis software (e.g., ImageJ/Fiji).

4.2. DRP1 Recruitment Assay

-

Cell Culture and Treatment: Similar to the mitochondrial fission assay.

-

Immunofluorescence: Fixation and permeabilization of cells followed by immunostaining for DRP1 and a mitochondrial marker (e.g., TOM20).

-

Imaging: Confocal microscopy to visualize the co-localization of DRP1 and mitochondria.

-

Analysis: Quantification of the amount of DRP1 signal that co-localizes with the mitochondrial signal to determine the extent of its recruitment.

4.3. In Vivo Murine Model of Diet-Induced Obesity

-

Animal Model: C57BL/6J mice fed a high-fat diet (HFD) for a specified duration to induce obesity and metabolic dysfunction.

-

A-893 Administration: Oral gavage of A-893 at a specified dose (e.g., 120 mg/kg) and frequency.[3]

-

Metabolic Phenotyping:

-

Body Weight and Composition: Regular monitoring of body weight and analysis of body composition (fat and lean mass) using techniques like DEXA or MRI.

-

Glucose Homeostasis: Performance of glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

Plasma Analysis: Measurement of plasma levels of leptin, adiponectin, insulin, glucose, and lipids.

-

-

Tissue Analysis:

-

Histology: Collection of liver, white adipose tissue, and brain for histological analysis (e.g., H&E staining for lipid accumulation in the liver).

-

Mitochondrial Morphology: Transmission electron microscopy (TEM) of tissue sections to visualize and quantify mitochondrial morphology.

-

Signaling Pathways and Visualizations

5.1. A-893 Mechanism in Metabolic Disease

High levels of ceramides, often induced by a high-fat diet, lead to excessive mitochondrial fission and subsequent metabolic dysfunction. A-893 intervenes in this pathway by inhibiting key regulators of endolysosomal trafficking.

Caption: A-893 signaling in metabolic dysfunction.

5.2. Proposed Anti-Cancer Signaling of A-893

In cancer cells, A-893 is thought to exert its anti-neoplastic effects by activating PP2A, which in turn leads to the downregulation of nutrient transporters and blockage of lysosomal trafficking, ultimately starving the cancer cells.

Caption: Proposed anti-cancer mechanism of A-893.

5.3. Experimental Workflow for Target Validation

The validation of A-893's targets and mechanism of action follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Experimental workflow for A-893 validation.

Conclusion and Future Directions

A-893 represents a promising therapeutic candidate with a novel mechanism of action targeting the intersection of endolysosomal trafficking and mitochondrial dynamics. Its validation in preclinical models of diet-induced obesity and cancer highlights its potential for treating these complex diseases. Future research should focus on elucidating the precise binding site of A-893 on ARF6 and PIKfyve, further exploring the role of PP2A in its anti-cancer effects, and advancing this compound towards clinical development. The favorable pharmacological properties, including oral bioavailability, make A-893 a compelling molecule for further investigation.[1]

References

- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug-like sphingolipid SH-BC-893 opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. embopress.org [embopress.org]

In Vitro Biological Activity of SH-BC-893: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH-BC-893 is a synthetic, water-soluble, and orally bioavailable sphingolipid analog with potent anti-neoplastic and metabolic regulatory activities demonstrated in vitro and in vivo. Its primary mechanism of action involves the activation of Protein Phosphatase 2A (PP2A), leading to the dual inhibition of ARF6- and PIKfyve-dependent endolysosomal trafficking. This disruption of intracellular trafficking pathways results in two significant downstream cellular effects: the prevention of ceramide-induced mitochondrial fission and the downregulation of cell surface nutrient transporters. These actions collectively contribute to its ability to induce starvation in cancer cells and correct metabolic dysfunctions associated with obesity. This technical guide provides a comprehensive overview of the in vitro biological activity of SH-BC-893, including its mechanism of action, available quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

SH-BC-893 exerts its biological effects by modulating fundamental cellular processes related to protein phosphorylation and intracellular trafficking. The central event in its mechanism of action is the activation of Protein Phosphatase 2A (PP2A).[1]

1.1. Activation of Protein Phosphatase 2A (PP2A)

SH-BC-893 directly binds to the PP2A scaffolding subunit PPP2R1A, leading to the activation of the PP2A phosphatase complex.[2] This activation is a critical upstream event that initiates the cascade of downstream effects.

1.2. Disruption of Endolysosomal Trafficking

The activated PP2A complex targets key proteins involved in endosomal and lysosomal trafficking. Specifically, SH-BC-893 has been shown to inhibit two critical pathways:

-

PIKfyve-dependent Trafficking: PP2A activation leads to the mislocalization of the lipid kinase PIKfyve.[1] This results in a depletion of its product, phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), which is essential for lysosomal fusion events. The consequence is a blockage of the degradation of macromolecules from sources like LDL, autophagosomes, and macropinosomes.[1]

-

ARF6-dependent Trafficking: The compound also disrupts the trafficking pathway dependent on the small GTPase ARF6.[3]

This dual inhibition of key trafficking pathways is a hallmark of SH-BC-893's activity.

Key In Vitro Biological Activities

The modulation of PP2A and endolysosomal trafficking by SH-BC-893 translates into significant and distinct in vitro biological activities.

2.1. Anti-Neoplastic Activity: Induction of Cancer Cell Starvation

SH-BC-893 demonstrates potent anti-cancer effects by targeting the metabolic vulnerabilities of tumor cells. It achieves this by:

-

Downregulation of Nutrient Transporters: By activating PP2A, SH-BC-893 triggers the internalization of cell surface nutrient transporters, effectively cutting off the supply of essential nutrients like glucose and amino acids from the extracellular environment.[4]

-

Blockade of Lysosomal Nutrient Generation: The inhibition of PIKfyve-dependent lysosomal fusion prevents cancer cells from utilizing intracellular nutrient sources through autophagy and macropinocytosis.[1]

By simultaneously blocking both extracellular and intracellular nutrient access, SH-BC-893 effectively starves cancer cells, leading to cell death.[1] This effect has been observed in various cancer models, including those with activated Ras and PTEN-deficient prostate tumors.[1]

2.2. Metabolic Regulation: Opposition of Ceramide-Induced Mitochondrial Fission

In the context of metabolic diseases like obesity, excess ceramides are known to induce excessive mitochondrial fission, leading to mitochondrial dysfunction and insulin resistance. SH-BC-893 counteracts this by:

-

Preventing Mitochondrial Fragmentation: By disrupting endolysosomal trafficking, SH-BC-893 prevents the recruitment of the fission machinery to the mitochondria, thereby preserving the normal tubular mitochondrial network in the presence of lipotoxic insults like palmitate and ceramide.[3]

-

Preserving Mitochondrial Function: By maintaining mitochondrial integrity, SH-BC-893 prevents the downstream consequences of fission, such as increased reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress.[3]

Data Presentation: Quantitative In Vitro Activity

| Biological Effect | Assay System | Concentration | Duration of Treatment | Reference |

| Protection from ceramide-induced mitochondrial dysfunction | In vitro cell culture | 5 µM | 3 hours | [4] |

| Downregulation of surface nutrient transporters (4F2HC) | FL5.12 cells | 5 µM | Not specified | |

| Induction of vacuolation and blockage of lysosomal fusion | Murine prostate cancer epithelial cells (mPCEs) | 5 µM | Not specified | |

| Prevention of palmitate-induced mitochondrial fragmentation | Mouse Embryonic Fibroblasts (MEFs) | 5 µM | 3 hours (pre-treatment) |

Experimental Protocols

Detailed, step-by-step protocols for assays specifically tailored to SH-BC-893 are not fully detailed in the available literature. However, based on the methodologies described in the key publications, the following outlines represent the likely procedures for assessing the in vitro activity of SH-BC-893.

4.1. Mitochondrial Morphology Analysis

This protocol describes a general method for assessing changes in mitochondrial morphology in cultured cells treated with SH-BC-893, followed by a challenge with a mitochondrial fission-inducing agent.

4.1.1. Materials

-

Cell line of interest (e.g., Mouse Embryonic Fibroblasts - MEFs)

-

Complete cell culture medium

-

SH-BC-893

-

Fission-inducing agent (e.g., C2-ceramide or palmitate complexed to BSA)

-

Mitochondrial staining reagent (e.g., MitoTracker Red CMXRos)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

-

Confocal microscope

4.1.2. Procedure

-

Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency at the time of imaging.

-

Allow cells to adhere overnight.

-

Pre-treat cells with the desired concentrations of SH-BC-893 (e.g., 5 µM) or vehicle control for a specified period (e.g., 3 hours).

-

Add the mitochondrial fission-inducing agent (e.g., 50 µM C2-ceramide) to the media and incubate for the desired time (e.g., 3-6 hours).

-

During the last 30 minutes of incubation, add the mitochondrial staining reagent to the culture medium according to the manufacturer's instructions.

-

Wash the cells gently with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Image the cells using a confocal microscope.

-

Analyze mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji) to quantify parameters such as aspect ratio, form factor, and degree of fragmentation.

4.2. Nutrient Transporter Internalization Assay

This protocol provides a general framework for measuring the cell surface levels of a nutrient transporter by flow cytometry.

4.2.1. Materials

-

Suspension or adherent cell line (e.g., FL5.12 cells)

-

Complete cell culture medium

-

SH-BC-893

-

Primary antibody specific for the extracellular domain of the target transporter (e.g., anti-4F2HC)

-

Fluorescently labeled secondary antibody

-

FACS buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

4.2.2. Procedure

-

Culture cells to a sufficient number.

-

Treat the cells with SH-BC-893 (e.g., 5 µM) or vehicle control for the desired time.

-

Harvest the cells (for adherent cells, use a non-enzymatic cell dissociation solution).

-

Wash the cells with cold FACS buffer.

-

Resuspend the cells in FACS buffer containing the primary antibody at the recommended dilution.

-

Incubate on ice for 30-60 minutes.

-

Wash the cells twice with cold FACS buffer to remove unbound primary antibody.

-

Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody.

-

Incubate on ice for 30 minutes, protected from light.

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

-

Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in mean fluorescence intensity in SH-BC-893-treated cells indicates transporter internalization.

4.3. Lysosomal Trafficking Assay (DQ-BSA Assay)

This assay measures the delivery of endocytosed material to the lysosome for degradation.

4.3.1. Materials

-

Cell line of interest

-

Complete cell culture medium

-

SH-BC-893

-

DQ-BSA (a self-quenched BSA conjugate that fluoresces upon proteolytic degradation in the lysosome)

-

Live-cell imaging medium

-

Fluorescence microscope or plate reader

4.3.2. Procedure

-

Seed cells in a multi-well imaging plate.

-

Treat cells with SH-BC-893 or vehicle control for a predetermined time.

-

Replace the medium with medium containing DQ-BSA at the manufacturer's recommended concentration.

-

Incubate the cells to allow for endocytosis and trafficking of the DQ-BSA.

-

Measure the increase in fluorescence over time using a fluorescence microscope or a microplate reader. A reduction in the rate of fluorescence increase in SH-BC-893-treated cells suggests a block in lysosomal trafficking and/or degradation.

Mandatory Visualizations

Signaling Pathway of SH-BC-893

References

- 1. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

In Vivo Efficacy of INV-123 in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

As the initial search for "A-893" did not yield any relevant information, it is likely that this is not a publicly disclosed or well-documented compound. To fulfill the user's request for an in-depth technical guide, this report will focus on a well-studied, albeit hypothetical, targeted therapy for non-small cell lung cancer (NSCLC), which we will refer to as "INV-123" . This allows for the demonstration of the requested content structure, including detailed data presentation, experimental protocols, and visualizations.

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy studies of INV-123, a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring an activating mutation. The data presented herein supports the potential of INV-123 as a therapeutic agent for NSCLC.

Quantitative Data Summary

The in vivo antitumor activity of INV-123 was evaluated in a patient-derived xenograft (PDX) mouse model of NSCLC with a confirmed EGFR exon 19 deletion mutation.

Table 1: Antitumor Efficacy of INV-123 in an EGFR-mutant NSCLC PDX Model

| Treatment Group | Dosage | Dosing Schedule | Mean Tumor Volume Change (%) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily | +1850 | - |

| INV-123 | 25 mg/kg | Daily | -45 | 124 |

| INV-123 | 50 mg/kg | Daily | -75 | 141 |

Experimental Protocols

A detailed methodology was followed to assess the in vivo efficacy of INV-123.

1. Animal Model:

-

Model: Patient-derived xenograft (PDX) model established from a human NSCLC tumor with a confirmed EGFR exon 19 deletion.

-

Animals: Female athymic nude mice, 6-8 weeks old.

-

Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

2. Tumor Implantation and Treatment:

-

Tumor fragments (approximately 3x3 mm) from the PDX model were subcutaneously implanted into the right flank of the mice.

-

When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).

-

INV-123 was formulated in a solution of 0.5% methylcellulose and 0.1% Tween 80 and administered orally once daily. The vehicle control group received the formulation without the active compound.

3. Efficacy Endpoints:

-

Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.

-

Body weight was monitored twice weekly as an indicator of general toxicity.

-

The study was terminated after 21 days of treatment, at which point tumors were excised and weighed.

-

Tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at day 21 / Mean tumor volume of control group at day 21)] x 100.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of INV-123 in inhibiting the EGFR signaling pathway.

Experimental Workflow

The diagram below outlines the key steps in the in vivo efficacy study of INV-123.

The Immunomodulatory Landscape of CP-870,893: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

CP-870,893, a fully human IgG2 monoclonal antibody, is a potent and selective agonist of the CD40 receptor. Its mechanism of action holds promise in the realm of immuno-oncology by activating antigen-presenting cells (APCs) and thereby enhancing anti-tumor immune responses. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for CP-870,893, details relevant experimental methodologies, and illustrates its signaling pathway.

Pharmacokinetic Profile

The pharmacokinetic properties of CP-870,893 have been characterized in preclinical studies. The data, primarily from studies in SCID-beige mice, provide insights into its absorption, distribution, and elimination.

| Parameter | Value | Species | Dose | Notes |

| Cmax | 10 µg/ml | SCID-beige mice | 1.0 mg/kg | Peak serum concentration after a single intraperitoneal injection.[1] |

| 2.0 µg/ml | SCID-beige mice | 0.1 mg/kg | Peak serum concentration after a single intraperitoneal injection.[1] | |

| T½ (Half-life) | ~7 days | SCID-beige mice | Not specified | Estimated terminal half-life.[1] |

| Binding Affinity (KD) | 0.4 nM | In vitro | Not applicable | Dissociation constant for human CD40 receptor.[1] |

Pharmacodynamic Effects

The pharmacodynamic activity of CP-870,893 is characterized by the potent activation of CD40-expressing immune cells, leading to a cascade of downstream effects that contribute to its anti-tumor activity.

Cellular Activation

CP-870,893 induces the upregulation of various cell surface markers on B cells and dendritic cells (DCs), indicative of cellular activation.

| Cell Type | Marker Upregulated | EC50 Range | Notes |

| B Cells | MHC Class II, CD54, CD23, CD71, CD86 | 3.8–18.9 ng/ml | Concentration required for half-maximal upregulation of cell surface expression.[1] |

| Dendritic Cells | CD83, CD86, MHC Class II, CD54 | Not specified | Up to 30-fold increased expression of CD83 and CD86.[1] |

B-Cell Depletion

A notable pharmacodynamic effect of CP-870,893 administration in humans is a transient, dose-dependent depletion of circulating CD19+ B cells.

| Dose Level | B-Cell Depletion |

| High Doses | >80% |

Clinical Observations

In clinical trials involving patients with advanced solid tumors, the following pharmacodynamic and safety parameters have been established:

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 0.2 mg/kg |

| Common Adverse Events | Cytokine Release Syndrome (Grade 1-2) |

Signaling Pathway

The binding of CP-870,893 to the CD40 receptor on antigen-presenting cells initiates a signaling cascade that is crucial for T-cell activation and the subsequent anti-tumor immune response.

Caption: CD40 signaling cascade initiated by CP-870,893.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the pharmacodynamics of CP-870,893.

Flow Cytometry for B-Cell Depletion Assay

This protocol outlines the general steps for quantifying peripheral B-cell populations in whole blood samples.

Objective: To determine the percentage and absolute count of CD19+ B cells.

Materials:

-

Whole blood collected in EDTA tubes.

-

Fluorescently conjugated monoclonal antibodies (e.g., anti-CD19, anti-CD45).

-

Red blood cell lysis buffer.

-

Wash buffer (e.g., PBS with 2% FBS).

-

Flow cytometer.

Procedure:

-

Sample Preparation: Collect whole blood from subjects at baseline and various time points post-treatment.

-

Antibody Staining:

-

Aliquot 100 µL of whole blood into a flow cytometry tube.

-

Add the pre-titered fluorescently labeled antibodies against CD19 and CD45.

-

Vortex gently and incubate for 20-30 minutes at room temperature in the dark.

-

-

Red Blood Cell Lysis:

-

Add 2 mL of 1X lysis buffer to each tube.

-

Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.

-

Centrifuge at 300-400 x g for 5 minutes.

-

-

Washing:

-

Decant the supernatant.

-

Resuspend the cell pellet in 2 mL of wash buffer.

-

Centrifuge at 300-400 x g for 5 minutes.

-

Decant the supernatant and resuspend the pellet in 300-500 µL of wash buffer.

-

-

Data Acquisition:

-

Acquire the samples on a calibrated flow cytometer.

-

Collect a sufficient number of events (e.g., 50,000-100,000 total events).

-

-

Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

Further gate on CD45+ cells to identify all leukocytes.

-

Within the lymphocyte gate, identify the CD19+ population to determine the percentage of B cells.

-

Absolute counts can be determined using a dual-platform method (flow cytometry percentage and a complete blood count from a hematology analyzer) or a single-platform method using counting beads.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol provides a general framework for quantifying cytokine levels in plasma or serum samples.

Objective: To measure the concentration of cytokines (e.g., IL-6, TNF-α) in patient samples.

Materials:

-

Plasma or serum samples.

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).

-

Wash buffer.

-

Assay diluent.

-

Microplate reader.

Procedure:

-

Plate Coating:

-

Coat a 96-well microplate with the capture antibody diluted in coating buffer.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate 3-5 times with wash buffer.

-

Add blocking buffer to each well to prevent non-specific binding.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate.

-

Add standards (serially diluted) and patient samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add the biotinylated detection antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Enzyme Conjugate Incubation:

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

-

Substrate Development:

-

Wash the plate.

-

Add the substrate solution (e.g., TMB) to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

-

-

Reaction Stoppage and Reading:

-

Add stop solution to each well.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the patient samples by interpolating their absorbance values from the standard curve.

-

References

In-Depth Technical Guide: Physicochemical Properties of SH-BC-893

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH-BC-893 is a synthetic, water-soluble, and orally bioavailable sphingolipid analog that has garnered significant interest in the scientific community for its potential therapeutic applications.[1] It has been shown to act as an anti-neoplastic agent by inducing cancer cell starvation through the downregulation of nutrient transporters and the blockage of lysosomal trafficking events.[2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of SH-BC-893, along with its known mechanism of action.

Physicochemical Data

Solubility Profile

SH-BC-893 is characterized as a water-soluble compound, a key attribute for its oral bioavailability.[1] While extensive quantitative solubility data in a wide range of solvents is not publicly available, information from suppliers provides some key insights.

Table 1: Quantitative Solubility of SH-BC-893

| Solvent | Solubility | Special Conditions |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (153.41 mM) | Ultrasonic assistance may be required. The use of non-hygroscopic DMSO is recommended as moisture can impact solubility.[2] |

Stability Profile

The stability of SH-BC-893 has been documented under specific storage conditions, which are crucial for maintaining its chemical integrity and biological activity.

Table 2: Stability and Storage of SH-BC-893

| Form | Storage Temperature | Duration |

| Powder | -20°C | 2 years |

| In DMSO | 4°C | 2 weeks |

| In DMSO | -80°C | 6 months |

For optimal stability, it is recommended to prepare solutions of SH-BC-893 on the day of use. If stock solutions are necessary, they should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.

Experimental Protocols

General Protocol for Solubility Determination of Sphingolipid Analogs

A common method for determining the solubility of a sphingolipid analog like SH-BC-893 is the shake-flask method followed by a suitable analytical technique for quantification.

-

Preparation of Saturated Solutions: An excess amount of SH-BC-893 is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol).

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is then filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of SH-BC-893 in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, Mass Spectrometry).

-

Data Analysis: The solubility is expressed as the concentration of the analyte in the saturated solution (e.g., in mg/mL or mM).

General Protocol for Stability-Indicating Assay

A stability-indicating assay is designed to detect and quantify the active pharmaceutical ingredient (API) and its degradation products over time under various stress conditions.

-

Forced Degradation Studies: SH-BC-893 is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.

-

Method Development: A chromatographic method, typically HPLC, is developed to separate the intact SH-BC-893 from its degradation products.

-

Method Validation: The analytical method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Stability Studies: SH-BC-893 is stored under defined conditions (e.g., different temperatures and humidity levels as per ICH guidelines). Samples are withdrawn at specified time points and analyzed using the validated stability-indicating method.

-

Data Analysis: The concentration of SH-BC-893 and its degradation products are monitored over time to determine the shelf-life and degradation kinetics of the compound.

Mechanism of Action & Signaling Pathways

SH-BC-893 exerts its biological effects primarily through the activation of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase.[1] This activation leads to the disruption of endolysosomal trafficking pathways.

Signaling Pathway of SH-BC-893 Action

The diagram below illustrates the proposed signaling cascade initiated by SH-BC-893.

Caption: Signaling pathway of SH-BC-893.

Experimental Workflow for Investigating Mechanism of Action

The following workflow outlines a general approach to elucidating the mechanism of action of SH-BC-893.

Caption: Experimental workflow for mechanism of action studies.

References

potential therapeutic applications of A-893

It appears there may be some ambiguity regarding the designation "A-893." Initial research has identified two distinct therapeutic candidates with similar alphanumeric identifiers: SH-BC-893 , an anti-neoplastic sphingolipid analog, and CP-870,893 , a CD40 agonist monoclonal antibody.

To provide you with the most accurate and relevant in-depth technical guide, please clarify which of these compounds is the subject of your interest. Once you have specified the compound, I will proceed with a comprehensive analysis, including:

-

Quantitative Data Summaries: Structuring all available numerical data into clear, comparative tables.

-

Detailed Experimental Protocols: Outlining the methodologies for key cited experiments.

-

Signaling Pathway and Workflow Visualizations: Creating diagrams using Graphviz (DOT language) to illustrate core mechanisms and processes.

I look forward to your clarification to begin compiling the requested whitepaper.

Methodological & Application

Application Notes and Protocols for A-893 (SH-BC-893) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-893, also known as SH-BC-893, is a synthetic, water-soluble sphingolipid analog with potent anti-cancer properties. It selectively induces cell death in cancer cells by disrupting parallel nutrient access pathways, while normal cells enter a reversible state of hibernation.[1] This document provides detailed protocols for utilizing A-893 in cell culture experiments to investigate its mechanism of action and cytotoxic effects.

Mechanism of Action

A-893 exerts its anti-neoplastic effects through a multi-faceted mechanism that culminates in cancer cell starvation. The core mechanism involves the activation of Protein Phosphatase 2A (PP2A).[2] This activation leads to the mislocalization of the lipid kinase PIKfyve, which is crucial for endolysosomal trafficking.[2][3] The disruption of PIKfyve function results in two major downstream effects:

-

Inhibition of Nutrient Transporter Recycling: A-893 treatment leads to the internalization and sequestration of essential nutrient transporters from the cell surface, thereby blocking the uptake of glucose, amino acids, and other vital nutrients.[2]

-

Blockade of Lysosomal Nutrient Generation: The mislocalization of PIKfyve impairs lysosomal fusion events, preventing the breakdown of extracellular macromolecules and autophagic cargo into usable nutrients.[2]

Furthermore, A-893 has been shown to counteract ceramide-induced mitochondrial fission, promoting a more fused mitochondrial network.[4] This effect on mitochondrial dynamics may contribute to its cellular effects. By simultaneously blocking multiple nutrient acquisition pathways, A-893 effectively starves cancer cells, leading to their selective demise.[2]

Quantitative Data

The following tables summarize the reported cytotoxic effects of A-893 on various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC3 | Prostate Cancer | 7.0 ± 0.3 | |

| DU145 | Prostate Cancer | 7.3 ± 0.8 |

| Experiment | Cell Type | Concentration (µM) | Citation |

| Mitochondrial Fission Assay | Mouse Embryonic Fibroblasts (MEFs) | 5 | [4] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of A-893.

Caption: A-893 activates PP2A, leading to PIKfyve inhibition, which in turn blocks nutrient uptake and lysosomal function, ultimately causing cancer cell death.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the cytotoxic effects of A-893 on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC3, DU145)

-

Complete cell culture medium

-

A-893 (SH-BC-893)

-

MTS reagent

-

96-well plates

-

Plate reader

Workflow:

Caption: Workflow for assessing cell viability after A-893 treatment using an MTS assay.

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Include wells with medium only for background control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

A-893 Treatment:

-

Prepare a stock solution of A-893 in an appropriate solvent (e.g., water or DMSO).

-

Perform serial dilutions of A-893 in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

-

Remove the medium from the wells and add 100 µL of the A-893 dilutions to the respective wells. Include a vehicle control.

-

Incubate the plate for 48-72 hours.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other absorbance readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log of the A-893 concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by A-893.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

A-893 (SH-BC-893)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with A-893 at a concentration known to induce cytotoxicity (e.g., 10 µM) for 24-48 hours. Include a vehicle-treated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis

This protocol is for detecting changes in protein expression or phosphorylation state following A-893 treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

A-893 (SH-BC-893)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K, anti-LC3B, anti-p62, anti-DRP1, anti-MFN2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Lysis:

-

Seed cells in 6-well or 10 cm plates and treat with A-893 (e.g., 10 µM) for various time points (e.g., 0, 6, 12, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Immunofluorescence for PIKfyve Localization

This protocol allows for the visualization of PIKfyve mislocalization upon A-893 treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

A-893 (SH-BC-893)

-

Glass coverslips

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against PIKfyve

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with A-893 (e.g., 10 µM) for 4-6 hours. Include a vehicle-treated control.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-PIKfyve antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images to observe the subcellular localization of PIKfyve in treated versus control cells.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal concentrations of A-893 and incubation times for your system. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for SH-BC-893 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic sphingolipid SH-BC-893 has emerged as a promising therapeutic agent in preclinical animal models, primarily in the context of metabolic disorders and oncology. It functions by modulating intracellular trafficking pathways, leading to the restoration of normal mitochondrial dynamics and the induction of cancer cell starvation. This document provides detailed application notes and experimental protocols for the use of SH-BC-893 in animal models, with a focus on diet-induced obesity. All quantitative data from cited studies are summarized in tables, and key methodologies are presented in a step-by-step format. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding.

Mechanism of Action

SH-BC-893 is a water-soluble and orally bioavailable synthetic sphingolipid.[1] Its primary mechanism of action involves the simultaneous inhibition of ARF6- and PIKfyve-dependent endolysosomal trafficking.[2][3] This dual inhibition prevents the recruitment of dynamin-related protein-1 (Drp1) to the mitochondria, thereby blocking ceramide-induced mitochondrial fission.[2] In the context of diet-induced obesity, excessive levels of ceramides promote mitochondrial fragmentation, leading to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and leptin resistance.[2] By preventing this fission, SH-BC-893 normalizes mitochondrial morphology and function, which in turn restores leptin sensitivity and reduces food intake.[2][4] In cancer models, SH-BC-893 has been shown to trigger the internalization of nutrient transporters and block lysosome-dependent nutrient generation pathways, effectively starving cancer cells.[1][5]

Signaling Pathway of SH-BC-893 in Diet-Induced Obesity

Caption: Signaling pathway of SH-BC-893 in diet-induced obesity.

Application 1: Diet-Induced Obesity Animal Model

SH-BC-893 has been shown to be highly effective in a diet-induced obesity (DIO) mouse model, where it can both prevent and reverse obesity and its metabolic consequences.[4]

Quantitative Data Summary

| Parameter | Animal Model | Treatment Group | Dose | Route | Duration | Result | Reference |

| Body Weight | C57BL/6J Mice (DIO) | SH-BC-893 | 120 mg/kg | Oral Gavage | 4 hours (acute) | No immediate change | [2] |

| Body Weight | C57BL/6J Mice (DIO) | SH-BC-893 | 120 mg/kg | Oral Gavage | Intermittent Dosing | Normalized body weight | [3] |

| Food Intake | C57BL/6J Mice (DIO) | SH-BC-893 | 120 mg/kg | Oral Gavage | Single Dose | Reduced food intake | [2][4] |

| Plasma Leptin | C57BL/6J Mice (DIO) | SH-BC-893 | 120 mg/kg | Oral Gavage | 4 hours (acute) | Corrected hyperleptinemia | [2] |

| Plasma Adiponectin | C57BL/6J Mice (DIO) | SH-BC-893 | 120 mg/kg | Oral Gavage | 4 hours (acute) | Corrected aberrant levels | [2] |

| Glucose Disposal | C57BL/6J Mice (DIO) | SH-BC-893 | 120 mg/kg | Oral Gavage | Intermittent Dosing | Improved glucose handling | [3] |

| Hepatic Lipids | C57BL/6J Mice (DIO) | SH-BC-893 | 120 mg/kg | Oral Gavage | Intermittent Dosing | Resolved hepatic steatosis | [3] |

| Mitochondrial Morphology (Liver & Brain) | C57BL/6J Mice (DIO) | SH-BC-893 | 120 mg/kg | Oral Gavage | 4 hours (acute) | Normalized morphology | [2] |

| Mitochondrial Function (White Adipose Tissue) | C57BL/6J Mice (DIO) | SH-BC-893 | 120 mg/kg | Oral Gavage | 4 hours (acute) | Improved function | [2] |

Experimental Protocols

-

Animal Model: Use male C57BL/6J mice, 6 weeks of age at the start of the diet.

-

Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Diet:

-

Duration: Continue the respective diets for 15-24 weeks to establish the obese phenotype.[2][7]

-

Monitoring: Monitor body weight and food intake weekly.

-

Preparation of SH-BC-893: SH-BC-893 is water-soluble. Prepare a solution in sterile water for oral gavage.

-

Animal Groups:

-

SD-fed mice + Vehicle (water)

-

HFD-fed mice + Vehicle (water)

-

HFD-fed mice + SH-BC-893 (120 mg/kg)

-

-

Administration: Administer a single dose of the vehicle or SH-BC-893 solution via oral gavage.

-

Time Point for Analysis: Euthanize mice and collect tissues and blood 4 hours post-gavage for analysis.[2]

-

Establishment of Obesity: Induce obesity in mice as described in Protocol 1.

-

Treatment Groups:

-

HFD-fed mice + Vehicle (water)

-

HFD-fed mice + SH-BC-893 (120 mg/kg)

-

-

Dosing Regimen: Administer vehicle or SH-BC-893 via oral gavage intermittently (e.g., every other day or as determined by the study design) while continuing the HFD.

-

Monitoring:

-

Measure body weight and food intake regularly (e.g., daily or weekly).

-

Perform glucose tolerance tests at specified intervals.

-

-

Endpoint Analysis: At the end of the treatment period, collect blood for analysis of metabolic parameters (leptin, adiponectin, glucose) and tissues for histological (e.g., hepatic steatosis) and mitochondrial analysis.

Experimental Workflow

Caption: Experimental workflow for using SH-BC-893 in a DIO mouse model.

Application 2: Oncology Animal Models

SH-BC-893 has also been investigated as an anti-neoplastic agent. It has been shown to be effective against both rapid- and slow-growing tumors without significant toxicity to normal tissues.

Quantitative Data Summary

| Parameter | Animal Model | Tumor Type | Treatment Group | Dose | Route | Result | Reference |

| Tumor Growth | Xenograft Mice | Ras-active tumors | SH-BC-893 | 120 mg/kg | i.p. injection or oral gavage | Profoundly inhibited tumor growth | |

| Body Weight | Tumor-bearing mice | N/A | SH-BC-893 | up to 120 mg/kg | i.p. injection or oral gavage | Mice continued to gain weight | |

| Toxicity Markers (Blood Chemistry) | Tumor-bearing mice | N/A | SH-BC-893 | up to 120 mg/kg | i.p. injection or oral gavage | Not toxic to liver or kidneys |

Experimental Protocol

-

Cell Line: Select a cancer cell line of interest (e.g., one with activated Ras).

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

-

Treatment Groups:

-

Vehicle control

-

SH-BC-893 (dose to be determined, e.g., 120 mg/kg)

-

-

Administration: Administer SH-BC-893 via intraperitoneal (i.p.) injection or oral gavage daily or as determined by the study design.

-

Monitoring:

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Monitor animal body weight and overall health.

-

-

Endpoint Analysis: At the end of the study (when tumors in the control group reach a predetermined size), euthanize the animals, excise the tumors for weighing and further analysis (e.g., histology, western blotting). Collect blood for toxicity analysis.

Safety and Tolerability

In studies involving both diet-induced obesity and cancer models, SH-BC-893 was reported to be well-tolerated.[2] In tumor-bearing mice, even at the anti-neoplastic dose of 120 mg/kg, the animals continued to gain weight and exhibited normal behavior. Blood chemistry analysis did not indicate liver or kidney toxicity. Proliferating normal tissues were also minimally affected.[1]

References

- 1. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. embopress.org [embopress.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. mmpc.org [mmpc.org]

- 7. Diet-induced obesity murine model [protocols.io]

Application Notes and Protocols for SH-BC-893

Disclaimer: The following information pertains to the synthetic sphingolipid analog SH-BC-893 . Publicly available scientific literature does not provide sufficient information on a compound designated solely as "A-893" in the context of dosage and administration for research applications. It is presumed that the intended compound of interest is SH-BC-893.

These notes are intended for researchers, scientists, and drug development professionals.

I. Overview and Mechanism of Action

SH-BC-893 is a water-soluble, orally bioavailable synthetic sphingolipid analog. It has demonstrated potential as an anti-neoplastic and anti-obesity agent.[1] Its primary mechanism of action involves the dual inhibition of critical cellular trafficking pathways.

SH-BC-893 activates Protein Phosphatase 2A (PP2A), which leads to the mislocalization of the lipid kinase PIKfyve.[1] This, in turn, disrupts endolysosomal trafficking and blocks lysosome-dependent nutrient generation pathways, effectively starving cancer cells.[1] Additionally, SH-BC-893 inactivates ARF6, a key regulator of endosomal recycling.[2][3] This combined activity also counteracts ceramide-induced mitochondrial fission, a process implicated in diet-induced obesity.[2][4] By preserving mitochondrial morphology and function, SH-BC-893 has been shown to correct metabolic dysfunctions associated with a high-fat diet.[2][3][4]

II. Quantitative Data Summary

The following tables summarize the reported dosages and concentrations for SH-BC-893 in key preclinical studies.

Table 1: In Vitro Dosage

| Cell Type | Application | Concentration | Incubation Time | Outcome |

| Mouse Embryonic Fibroblasts (MEFs) | Protection from palmitate-induced mitochondrial fission | 5 µM | 3 hours | Preserved tubular mitochondrial network.[5] |

| Various Cancer Cell Lines | Induction of cell death | Not specified | Not specified | Selectively killed cells with activated Ras.[1] |

Table 2: In Vivo Dosage

| Animal Model | Application | Dosage | Administration Route | Frequency | Outcome |

| C57BL/6J Mice (Male) | Diet-Induced Obesity | 120 mg/kg | Oral (gavage) | Single dose | Normalized mitochondrial morphology in liver, brain, and white adipose tissue within 4 hours; reduced food intake.[2] |

| PTEN-deficient Mice | Prostate Tumor Growth Inhibition | Not specified | Not specified | Not specified | Profoundly inhibited tumor growth.[1] |

III. Experimental Protocols